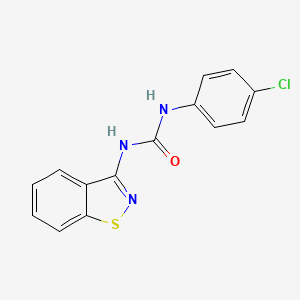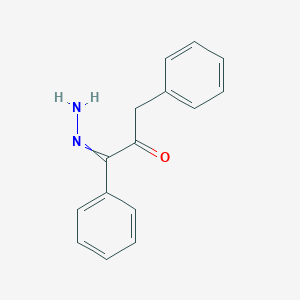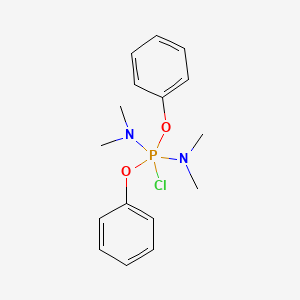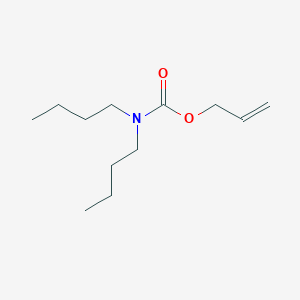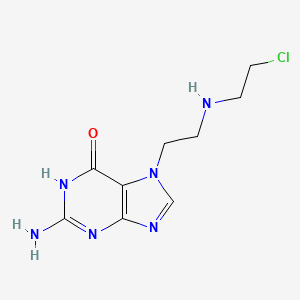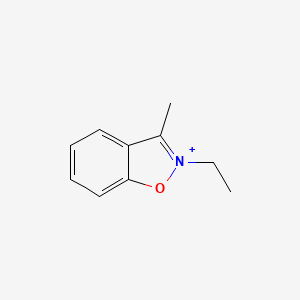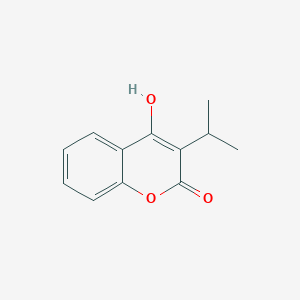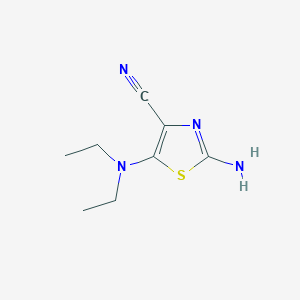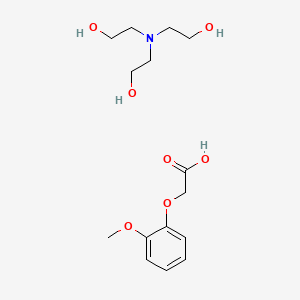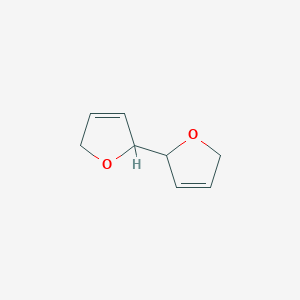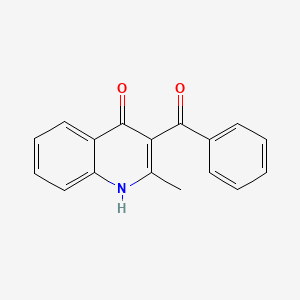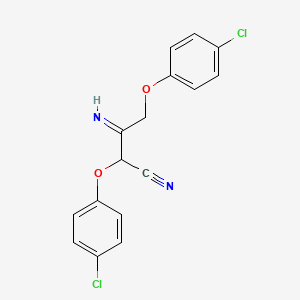![molecular formula C9H15NO3 B14334497 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one CAS No. 111752-09-1](/img/structure/B14334497.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring attached to a dioxolane moiety via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with a suitable dioxolane derivative. One common method includes the use of 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide as a key intermediate. This intermediate can be prepared by reacting 1,3-dioxolane with ethyl bromide in the presence of a zinc catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the dioxolane ring and prevent unwanted side reactions.
化学反応の分析
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl linker, where nucleophiles like alkoxides or amines can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varying functional groups.
科学的研究の応用
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. The pyrrolidinone ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways .
類似化合物との比較
1,3-Dioxanes: Similar to dioxolanes but with a six-membered ring.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative with different substituents.
(±)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A dioxolane compound with a hydroxyl group.
Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is unique due to the combination of the dioxolane and pyrrolidinone rings, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
特性
CAS番号 |
111752-09-1 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c11-8-2-1-4-10(8)5-3-9-12-6-7-13-9/h9H,1-7H2 |
InChIキー |
IQZXTXXVDLJYDO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CCC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
